molecular formula C8H9NO2S3 B12670039 Carbamodithioic acid, ((4-methylphenyl)sulfonyl)- CAS No. 5706-65-0

Carbamodithioic acid, ((4-methylphenyl)sulfonyl)-

Cat. No.: B12670039
CAS No.: 5706-65-0
M. Wt: 247.4 g/mol
InChI Key: SZIJCAQOUZBADT-UHFFFAOYSA-N
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Description

Carbamodithioic acid, ((4-methylphenyl)sulfonyl)-, is a chemical compound with the molecular formula C8H9NO2S3. It is known for its unique structure, which includes a sulfonyl group attached to a carbamodithioic acid moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamodithioic acid, ((4-methylphenyl)sulfonyl)-, can be synthesized through the reaction of 4-methylbenzenesulfonamide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbamodithioic acid group.

Industrial Production Methods

In an industrial setting, the production of carbamodithioic acid, ((4-methylphenyl)sulfonyl)-, involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, ((4-methylphenyl)sulfonyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted carbamodithioic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamodithioic acid, ((4-methylphenyl)sulfonyl)-, has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which carbamodithioic acid, ((4-methylphenyl)sulfonyl)-, exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, ((4-chlorophenyl)sulfonyl)-
  • Carbamodithioic acid, ((4-nitrophenyl)sulfonyl)-
  • Carbamodithioic acid, ((4-methoxyphenyl)sulfonyl)-

Uniqueness

Carbamodithioic acid, ((4-methylphenyl)sulfonyl)-, is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

5706-65-0

Molecular Formula

C8H9NO2S3

Molecular Weight

247.4 g/mol

IUPAC Name

(4-methylphenyl)sulfonylcarbamodithioic acid

InChI

InChI=1S/C8H9NO2S3/c1-6-2-4-7(5-3-6)14(10,11)9-8(12)13/h2-5H,1H3,(H2,9,12,13)

InChI Key

SZIJCAQOUZBADT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=S)S

Origin of Product

United States

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